molecular formula C14H13FN2O2 B12241561 N-(5-fluoropyridin-2-yl)-2-(3-methoxyphenyl)acetamide

N-(5-fluoropyridin-2-yl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B12241561
M. Wt: 260.26 g/mol
InChI Key: DALZCWKMRICTJU-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-2-yl)-2-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoropyridin-2-yl)-2-(3-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoropyridine and 3-methoxybenzaldehyde.

    Formation of Intermediate: The 5-fluoropyridine is reacted with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3-methoxybenzaldehyde under specific reaction conditions, such as the presence of a base and a solvent, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. The process may also include purification steps like recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(3-methoxyphenyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    N-(5-bromopyridin-2-yl)-2-(3-methoxyphenyl)acetamide: Similar structure with a bromine atom instead of fluorine.

    N-(5-iodopyridin-2-yl)-2-(3-methoxyphenyl)acetamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(5-fluoropyridin-2-yl)-2-(3-methoxyphenyl)acetamide may impart unique properties, such as increased metabolic stability or enhanced binding affinity to specific targets, compared to its analogs with different halogen atoms.

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

N-(5-fluoropyridin-2-yl)-2-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C14H13FN2O2/c1-19-12-4-2-3-10(7-12)8-14(18)17-13-6-5-11(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18)

InChI Key

DALZCWKMRICTJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=NC=C(C=C2)F

Origin of Product

United States

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